molecular formula C19H30O4 B14633801 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid CAS No. 54315-47-8

8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid

Cat. No.: B14633801
CAS No.: 54315-47-8
M. Wt: 322.4 g/mol
InChI Key: YNQPTZCSHMVCDH-UHFFFAOYSA-N
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Description

8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is a complex organic compound with a unique structure that includes an acetyl group, a hydroxycyclohexyl group, and an undec-10-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use undec-10-ynoic acid as the starting material. The synthesis involves the following steps:

    Hydroxycyclohexylation: The hydroxycyclohexyl group can be introduced through a reaction with cyclohexanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and hydroxycyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Scientific Research Applications

8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-ynoic acid: Shares the undec-10-ynoic acid backbone but lacks the acetyl and hydroxycyclohexyl groups.

    Cyclohexanol derivatives: Compounds with similar hydroxycyclohexyl groups but different backbones.

Uniqueness

8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

54315-47-8

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

8-acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid

InChI

InChI=1S/C19H30O4/c1-16(20)17(10-5-2-3-6-12-18(21)22)11-9-15-19(23)13-7-4-8-14-19/h17,23H,2-8,10-14H2,1H3,(H,21,22)

InChI Key

YNQPTZCSHMVCDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCCCCC(=O)O)CC#CC1(CCCCC1)O

Origin of Product

United States

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